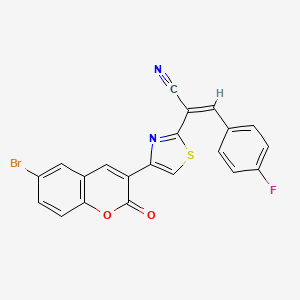
2-(4-(Tert-butyl)phenyl)cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Tert-butyl)phenyl)cyclopropanecarboxylic acid, also known as 2-TBCA, is a cyclopropane-based carboxylic acid. It is an organic compound that is used in various scientific and industrial applications. This compound has been studied extensively in the past few decades due to its unique properties and potential applications in various fields. In
Aplicaciones Científicas De Investigación
Polymer Chemistry and Material Science
The compound’s unique cyclopropane ring structure contributes to its use in polymer chemistry. Researchers have explored its potential as a monomer for creating novel polymers with tailored properties. By incorporating this compound into polymer chains, they can enhance mechanical strength, thermal stability, and chemical resistance. Additionally, it has been investigated as a modifier for improving the properties of existing materials, such as plastics and coatings .
Photochemical Reactions and Photoinitiators
2-(4-tert-Butylphenyl)cyclopropanecarboxylic acid exhibits interesting photochemical behavior. It can serve as a photoinitiator in polymerization reactions, particularly in UV-curable systems. When exposed to UV light, it undergoes ring-opening reactions, leading to the initiation of polymerization. This property finds applications in adhesives, coatings, and dental materials .
Agrochemicals and Pesticides
Researchers have explored the compound’s potential as an agrochemical due to its structural resemblance to certain natural products. It may act as a precursor for designing novel insecticides or herbicides. Investigations into its bioactivity against pests and weeds are ongoing, aiming to develop environmentally friendly alternatives to conventional chemicals .
Materials for Optical Devices
The tert-butylphenyl group in the compound imparts steric hindrance, affecting its electronic properties. As a result, it has been studied for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to emit light efficiently makes it a promising candidate for next-generation displays and lighting technologies .
Medicinal Chemistry and Drug Design
While not yet widely explored, the compound’s structural features could inspire drug discovery efforts. Medicinal chemists may investigate its potential as a scaffold for designing new pharmaceutical agents. By modifying its substituents, they could create analogs with improved bioactivity, targeting specific disease pathways .
Surface Modification and Self-Assembly
Surface-functionalization applications involve attaching the compound to solid surfaces, such as nanoparticles or thin films. Its cyclopropane moiety can participate in surface reactions, altering wettability, adhesion, and other surface properties. Researchers have also investigated its self-assembly behavior on surfaces, which could lead to novel nanomaterials with tailored functionalities .
Propiedades
IUPAC Name |
2-(4-tert-butylphenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-14(2,3)10-6-4-9(5-7-10)11-8-12(11)13(15)16/h4-7,11-12H,8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPQFLQUUUWDQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601334214 |
Source


|
| Record name | 2-(4-(Tert-butyl)phenyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601334214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Tert-butyl)phenyl)cyclopropanecarboxylic acid | |
CAS RN |
445029-32-3 |
Source


|
| Record name | 2-(4-(Tert-butyl)phenyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601334214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]phenyl}ethan-1-one](/img/structure/B2506093.png)
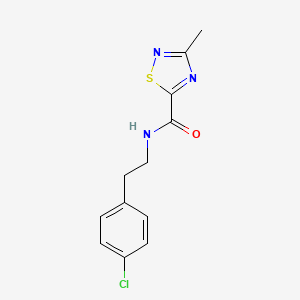
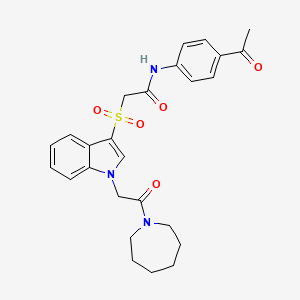

![(4-isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2506101.png)
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2506102.png)
![N-(2,5-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2506103.png)
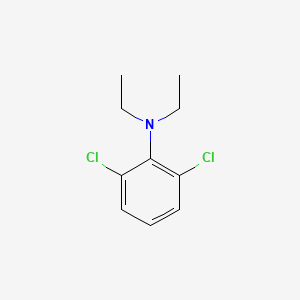
![7-bromo-2-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2506105.png)
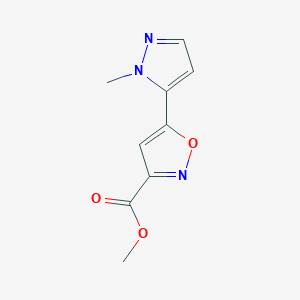
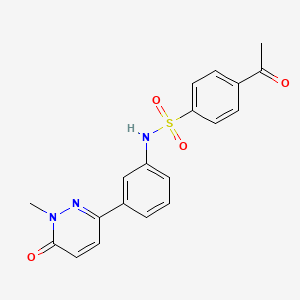

![N-(5-chloro-2-methoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2506112.png)
